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Compound of Interest

Compound Name: Arofylline

Cat. No.: B1667606 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical

characterization of Arofylline, a phosphodiesterase inhibitor. Given the limited publicly

available, specific experimental data for Arofylline, this document outlines a plausible synthetic

route and predicted characterization data based on established chemical principles and the

analysis of analogous xanthine derivatives.

Introduction to Arofylline
Arofylline, with the systematic IUPAC name 3-(4-Chlorophenyl)-1-propyl-7H-purine-2,6-dione,

is a xanthine derivative identified as a phosphodiesterase inhibitor.[1] Its chemical structure,

featuring a propyl group at the N1 position and a 4-chlorophenyl group at the N3 position of the

xanthine core, distinguishes it from other common methylxanthines like theophylline and

caffeine. This substitution pattern is crucial for its pharmacological activity.

Table 1: Physicochemical Properties of Arofylline
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Property Value Reference

IUPAC Name
3-(4-Chlorophenyl)-1-propyl-

7H-purine-2,6-dione
[1]

Synonyms LAS 31025 [1]

CAS Number 136145-07-8 [1]

Molecular Formula C₁₄H₁₃ClN₄O₂ [1]

Molar Mass 304.73 g/mol [1]

Proposed Synthesis of Arofylline
A specific, detailed synthesis protocol for Arofylline is not readily available in peer-reviewed

literature. However, a plausible and efficient synthesis can be proposed based on the well-

established Traube purine synthesis and subsequent N-alkylation/arylation reactions common

for xanthine derivatives. The following multi-step protocol outlines a logical pathway to obtain

Arofylline.

Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 6-Amino-1-propyluracil

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1-propylurea (1.0 eq) and cyanoacetic acid (1.0 eq) in acetic anhydride

(3.0 eq).

Reaction: Heat the mixture at 100°C for 2 hours.

Work-up: Cool the reaction mixture to room temperature and slowly add a 2M solution of

sodium hydroxide until the pH is approximately 10-11 to induce cyclization.

Isolation: Acidify the solution with concentrated HCl to a pH of 5-6 to precipitate the product.

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 6-amino-1-

propyluracil.

Step 2: Nitrosation to form 6-Amino-5-nitroso-1-propyluracil
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Reaction Setup: Suspend 6-amino-1-propyluracil (1.0 eq) in a mixture of water and acetic

acid at room temperature.

Reaction: Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the

temperature below 10°C. Stir for 1-2 hours.

Isolation: The colored nitroso product will precipitate. Filter the solid, wash with cold water

and then ethanol, and dry.

Step 3: Reduction to 5,6-Diamino-1-propyluracil

Reaction Setup: Suspend the 6-amino-5-nitroso-1-propyluracil (1.0 eq) in water.

Reaction: Add sodium dithionite (2.5 eq) in portions while heating the mixture to 60-70°C.

The disappearance of the color indicates the completion of the reduction.

Isolation: Cool the reaction mixture in an ice bath to precipitate the diamino product. Filter,

wash with cold water, and dry.

Step 4: Cyclization with Formic Acid to form 1-Propylxanthine

Reaction Setup: Reflux the 5,6-diamino-1-propyluracil (1.0 eq) in formic acid (excess) for 4-6

hours.

Isolation: Cool the reaction mixture and evaporate the excess formic acid under reduced

pressure. Recrystallize the crude product from water to obtain pure 1-propylxanthine.

Step 5: N-Arylation to form Arofylline

Reaction Setup: In a suitable solvent such as DMF, suspend 1-propylxanthine (1.0 eq) and

add a base like potassium carbonate (1.5 eq).

Reaction: Add 4-chlorophenylboronic acid (1.2 eq) and a copper(II) acetate catalyst (0.1 eq).

Heat the reaction mixture at 80-100°C for 12-24 hours under an inert atmosphere.

Work-up and Isolation: After cooling, pour the reaction mixture into water and extract with an

organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous
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sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to yield Arofylline.

Synthesis Workflow Diagram
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Caption: Proposed synthetic workflow for Arofylline.

Chemical Characterization
The structural elucidation of Arofylline would be confirmed using a combination of

spectroscopic techniques. The following tables summarize the predicted data based on the

known structure and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for Arofylline (in CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.80 s 1H H-8 (imidazole proton)

~7.50 d 2H Ar-H (ortho to Cl)

~7.35 d 2H Ar-H (meta to Cl)

~4.00 t 2H N1-CH₂-CH₂-CH₃

~1.80 sextet 2H N1-CH₂-CH₂-CH₃

~0.95 t 3H N1-CH₂-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data for Arofylline (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~155.0 C6 (C=O)

~151.5 C2 (C=O)

~148.0 C4

~141.0 C8

~135.0 Ar-C (C-Cl)

~133.0 Ar-C (ipso)

~129.5 Ar-CH (ortho to Cl)

~128.0 Ar-CH (meta to Cl)

~107.0 C5

~45.0 N1-CH₂

~22.0 N1-CH₂-CH₂

~11.0 N1-CH₂-CH₂-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy
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Table 4: Predicted FTIR Spectral Data for Arofylline

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium
C-H stretching (aromatic and

imidazole)

~2960, 2870 Medium C-H stretching (aliphatic)

~1700 Strong C=O stretching (C6)

~1660 Strong C=O stretching (C2)

~1590, 1490 Medium-Strong C=C stretching (aromatic ring)

~1090 Strong C-Cl stretching

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data for Arofylline

m/z Ion

304/306
[M]⁺ (Molecular ion, showing isotopic pattern for

Cl)

275/277 [M - C₂H₅]⁺

193 [M - C₆H₄Cl]⁺

111/113 [C₆H₄Cl]⁺

Mechanism of Action: Phosphodiesterase Inhibition
Arofylline is a phosphodiesterase (PDE) inhibitor. Specifically, many xanthine derivatives show

selectivity for the PDE4 isoenzyme, which is prevalent in inflammatory cells. By inhibiting

PDE4, Arofylline prevents the hydrolysis of cyclic adenosine monophosphate (cAMP). The

resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

PKA, in turn, phosphorylates and inactivates various pro-inflammatory transcription factors and

other signaling molecules, ultimately leading to a reduction in the inflammatory response.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Chemical Characterization of Arofylline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667606#synthesis-and-chemical-characterization-
of-arofylline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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